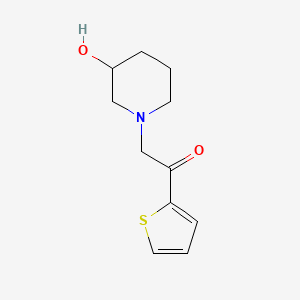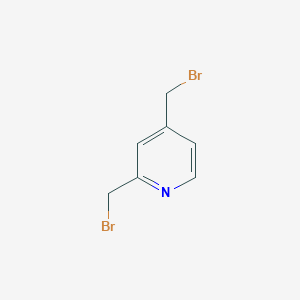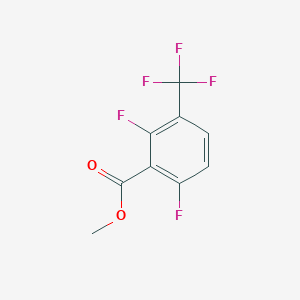
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClF3N2O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has shown promise in antiviral research due to its structural similarity to indole derivatives, which have been reported to exhibit significant antiviral activities . The presence of a piperazine ring, often found in antiviral drugs, suggests potential efficacy against RNA and DNA viruses.
Anti-inflammatory Studies
The cyclopropyl group in the compound’s structure could be associated with anti-inflammatory properties. Indole derivatives, which share some structural similarities, are known to possess anti-inflammatory activities, indicating potential applications in this area .
Anticancer Investigations
Compounds with trifluoromethyl groups, like the one , are often explored for their anticancer properties. The indole scaffold, present in many synthetic drug molecules, has shown high affinity to multiple receptors, which is crucial in developing new anticancer derivatives .
Anti-HIV Potential
The compound’s molecular framework is conducive to modification, which could lead to the development of potent anti-HIV medications. Indole derivatives have been used in the synthesis of anti-HIV agents, suggesting a pathway for research with this compound .
Antioxidant Applications
The hydroxyethyl component of the compound may contribute to antioxidant properties. Indole derivatives have been recognized for their antioxidant activities, which could be a promising research avenue for this compound .
Antimicrobial Efficacy
Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects, this compound could be synthesized into various scaffolds to screen for antimicrobial activities .
Antitubercular Activity
The structural complexity of the compound, with its multiple functional groups, makes it a candidate for antitubercular activity screening. Similar compounds have been explored for their potential against tuberculosis .
Antidiabetic Research
The compound’s potential to be modified into various derivatives could extend to antidiabetic applications. Indole derivatives have been investigated for their antidiabetic activities, which could be relevant for this compound as well .
Eigenschaften
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-4-2-1-3-13(14)16(24)22-9-7-21(8-10-22)11-15(23)12-5-6-12;/h1-4,12,15,23H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRINKZHWDAGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990718.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)

![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2990726.png)
![4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2990728.png)
![1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2990729.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)
![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)